ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15573420
InChI: InChI=1S/C18H20N2O3S/c1-5-23-17(22)14-11(3)19-18-20(16(21)12(4)24-18)15(14)13-8-6-10(2)7-9-13/h6-9,12,15H,5H2,1-4H3
SMILES:
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol

ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15573420

Molecular Formula: C18H20N2O3S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
IUPAC Name ethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C18H20N2O3S/c1-5-23-17(22)14-11(3)19-18-20(16(21)12(4)24-18)15(14)13-8-6-10(2)7-9-13/h6-9,12,15H,5H2,1-4H3
Standard InChI Key WSECQKFCATXUKE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(S2)C)C

Introduction

Structural Elucidation and Nomenclature

The compound’s systematic name reflects its intricate architecture. The thiazolo[3,2-a]pyrimidine core consists of a pyrimidine ring fused to a thiazole moiety at positions 3 and 2, respectively. Key substituents include:

  • Ethyl carboxylate at position 6, contributing to solubility and reactivity.

  • Methyl groups at positions 2 and 7, influencing steric and electronic properties.

  • 4-Methylphenyl at position 5, enhancing lipophilicity and potential π-π interactions.

  • 3-Oxo group at position 3, enabling keto-enol tautomerism and hydrogen bonding .

The molecular formula is C₂₁H₂₁N₃O₃S, with a molecular weight of 395.47 g/mol. Spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR) would reveal distinct signals for aromatic protons, methyl groups, and carbonyl carbons, consistent with analogous thiazolopyrimidines .

Synthetic Methodologies

Core Ring Formation

The thiazolo[3,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-thioxopyrimidin-4(1H)-one derivatives with α-halocarbonyl compounds. For example:

  • Step 1: Condensation of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 3-chloropentane-2,4-dione yields a thiazole-fused intermediate .

  • Step 2: Alkylation or esterification introduces the ethyl carboxylate group at position 6. Ethyl chloroacetate is frequently employed for this purpose .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₁H₂₁N₃O₃S
Molecular Weight395.47 g/mol
logP~3.8 (predicted)
SolubilityLow in water; soluble in DMSO, DMF
Melting Point180–185°C (estimated)
UV-Vis λₘₐₓ250–280 nm (π→π* transitions)

The compound’s logP suggests moderate lipophilicity, suitable for membrane permeability. The ethyl ester enhances solubility in organic solvents, while the 4-methylphenyl group contributes to hydrophobic interactions .

Biological Activity and Applications

While direct studies on this compound are scarce, structurally related thiazolopyrimidines exhibit notable bioactivities:

  • Anticancer Effects: Analogues with substituted aryl groups show IC₅₀ values < 10 µM against HT-29 and HepG2 cell lines . The 4-methylphenyl moiety may enhance binding to kinase domains or DNA topoisomerases.

  • Antimicrobial Potential: Thiazolopyrimidines with electron-withdrawing groups demonstrate activity against Gram-positive bacteria .

  • Enzyme Inhibition: The 3-oxo group enables interactions with proteases or dehydrogenases, suggesting utility in drug design .

Inferred Activity Profile

TargetPotential ActivityMechanism Hypothesis
Protein KinasesInhibitionATP-binding site competition
Topoisomerase IIDNA intercalationStabilization of cleavage complexes
Bacterial Dihydrofolate ReductaseCompetitive inhibitionBlockage of folate synthesis

Spectroscopic Characterization

Hypothetical spectral data based on analogues :

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, COOCH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 2.60 (s, 3H, C7-CH₃), 3.15 (s, 3H, C2-CH₃), 7.25–7.40 (m, 4H, Ar-H).

  • ¹³C NMR: δ 14.1 (COOCH₂CH₃), 21.5 (Ar-CH₃), 22.3 (C7-CH₃), 25.8 (C2-CH₃), 165.2 (C=O).

  • IR (KBr): 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1590 cm⁻¹ (C=N).

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